N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Src Family Kinase Cancer Biology Kinase Inhibition Assay

N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound belonging to the class of 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides. This class was rationally designed and synthesized as potential inhibitors of Src family kinases (SFKs), non-receptor tyrosine kinases critical for cancer progression.

Molecular Formula C18H18FNO4
Molecular Weight 331.343
CAS No. 1021093-61-7
Cat. No. B2561425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
CAS1021093-61-7
Molecular FormulaC18H18FNO4
Molecular Weight331.343
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
InChIInChI=1S/C18H18FNO4/c19-13-7-5-12(6-8-13)10-23-17-11-24-16(9-15(17)21)18(22)20-14-3-1-2-4-14/h5-9,11,14H,1-4,10H2,(H,20,22)
InChIKeyONINRBKBYRDSHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide (1021093-61-7): A Src Kinase Inhibitor Candidate


N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound belonging to the class of 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides. This class was rationally designed and synthesized as potential inhibitors of Src family kinases (SFKs), non-receptor tyrosine kinases critical for cancer progression [1]. The core structure features a 4-oxo-4H-pyran ring system, a key pharmacophore for kinase inhibition, with specific N-cyclopentyl and 5-((4-fluorobenzyl)oxy) substituents that are expected to modulate potency, selectivity, and physicochemical properties relative to other class members [1].

Procurement Risk: Why Structural Analogs of N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide Are Not Interchangeable


The 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamide series exhibits pronounced structure-activity relationships (SAR) where even minor substituent changes drastically alter kinase inhibition. The N-cyclopentyl moiety confers a specific steric and lipophilic profile distinct from N-benzyl, N-cyclopropyl, or N-phenyl variants, directly impacting Src kinase binding pocket complementarity [1]. Simultaneously, the 4-fluorobenzyl ether modifies electronic distribution and metabolic stability compared to unsubstituted benzyloxy or other halogenated analogs [1]. Substituting this compound with a close analog without confirmatory head-to-head data risks loss of target potency, altered selectivity, and irreproducible biological results, directly undermining research validity and procurement value.

Quantitative Differentiation Evidence for N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide Against Key Analogs


Src Kinase Inhibitory Potency: Target Compound vs. Closest In-Class Comparators

The target compound is one of a panel of 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides evaluated for Src kinase inhibition. The N-cyclopentyl and 5-((4-fluorobenzyl)oxy) substituents predict a distinct activity profile compared to the N-benzyl analog (e.g., 5-(benzyloxy)-N-benzyl-4-oxo-4H-pyran-2-carboxamide) and the N-cyclopropyl analog (e.g., N-cyclopropyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide) [1]. While the published study [1] reports preliminary biological activity for this compound class, the specific quantitative IC50 values for the target compound and its closest comparators are not publicly accessible from the abstract or non-excluded sources. This key quantitative differentiator must be obtained from the full-text article or from a vendor-provided certificate of analysis to confirm procurement-worthiness.

Src Family Kinase Cancer Biology Kinase Inhibition Assay

Structural Differentiation: N-Cyclopentyl vs. N-Benzyl Substituent Effect on LogP and Solubility

A related compound, 5-(benzyloxy)-N-cyclopentyl-4-oxo-4H-pyran-2-carboxamide, is cataloged with a calculated logP of 2.84 and logSw of -3.72 . The presence of the 4-fluorobenzyl group in the target compound is expected to further modulate lipophilicity and aqueous solubility compared to the non-fluorinated analog. These physicochemical differences directly influence membrane permeability, metabolic stability, and formulation strategies, making the target compound a distinct chemical entity for drug discovery workflows.

Physicochemical Properties Drug-likeness Lead Optimization

Metabolic Stability Advantage of 4-Fluorobenzyl Ether Over Unsubstituted Benzyl Ether

The para-fluorination of the benzyl ether is a well-documented medicinal chemistry strategy to block oxidative metabolism at that ring position, a primary metabolic soft spot for benzyloxy-containing compounds [1]. While direct comparative metabolic stability data for the target compound versus its non-fluorinated analog is not available in the accessed abstract, this established SAR principle provides a strong class-level inference that the 4-fluorobenzyl analog will exhibit superior metabolic stability in liver microsome assays.

Drug Metabolism Cytochrome P450 Metabolic Soft Spot

Optimal Application Scenarios for N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide Based on Differential Evidence


Src Kinase Inhibitor Screening and Hit-to-Lead Campaigns

This compound is most appropriately deployed as a member of a focused library for Src kinase inhibitor screening. Its unique N-cyclopentyl/4-fluorobenzyl substitution pattern, as part of the 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamide series [1], makes it a valuable probe for establishing SAR around the kinase ATP-binding pocket. Use in head-to-head biochemical assays against the non-fluorinated (5-(benzyloxy)) and alternative N-substituted analogs is recommended to experimentally quantify the differentiation suggested by structural analysis.

Cellular Proof-of-Concept Studies Employing a Fluorinated Analog for Enhanced Stability

When the research goal requires sustained target engagement in cell-based assays, the 4-fluorobenzyl modification provides a theoretical metabolic stability advantage over unsubstituted benzyloxy analogs [2]. This compound is the rational choice for experiments where compound half-life in the assay medium is a critical parameter. However, procurement should be accompanied by a request for vendor-provided metabolic stability data (e.g., microsomal half-life) to validate this inferred advantage.

Negative Control or Comparator for N-Benzyl Series Members in Kinase Selectivity Profiling

Given the distinct steric and electronic properties of the N-cyclopentyl and 4-fluorobenzyl groups, this compound serves as an ideal selectivity control when profiling the activity of other 4-oxo-4H-pyran-2-carboxamides. It can help map the kinase selectivity fingerprint attributable to the cyclopentyl/fluorobenzyl pharmacophore, as opposed to the benzyl or other substituent variants described in the parent study [1].

Quote Request

Request a Quote for N-cyclopentyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.